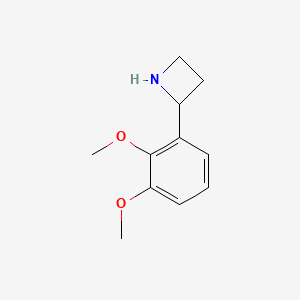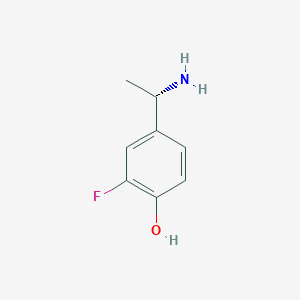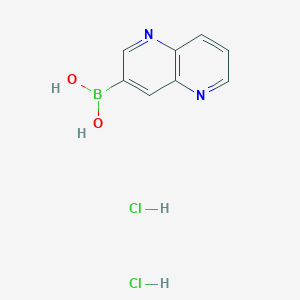
1,5-naphthyridin-3-ylboronic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a 1,5-naphthyridine ring system, which is further stabilized by the addition of two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride typically involves the reaction of 1,5-naphthyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,5-naphthyridine is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can yield various substituted naphthyridine derivatives, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including its use in cancer treatment and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,5-naphthyridin-3-ylboronic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes and other biological targets. The naphthyridine ring system can interact with DNA and proteins, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms in different positions.
Pyridine-3-boronic acid: A simpler boronic acid derivative with a pyridine ring instead of a naphthyridine ring.
Uniqueness
1,5-Naphthyridin-3-ylboronic acid;dihydrochloride is unique due to its combination of a boronic acid group and a naphthyridine ring system, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BCl2N2O2 |
|---|---|
Molecular Weight |
246.89 g/mol |
IUPAC Name |
1,5-naphthyridin-3-ylboronic acid;dihydrochloride |
InChI |
InChI=1S/C8H7BN2O2.2ClH/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5,12-13H;2*1H |
InChI Key |
XZYBIFLILUVEOC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)N=C1)(O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


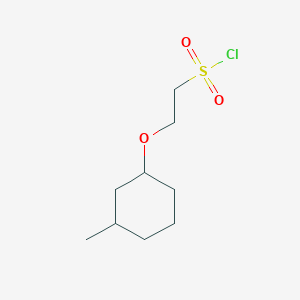
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
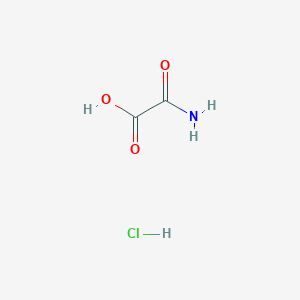


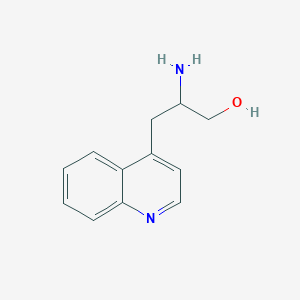
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
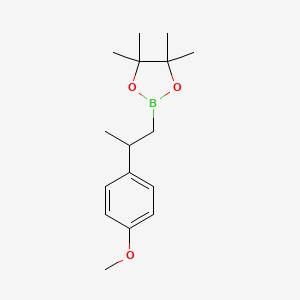
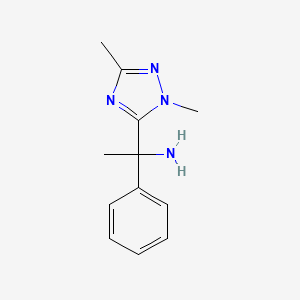
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13531408.png)
